2-Bromo-4-chloro-6-fluorobenzonitrile
Overview
Description
2-Bromo-4-chloro-6-fluorobenzonitrile is a halogenated benzene derivative with the molecular formula C7H2BrClFN. It is a solid compound with a molecular weight of 234.45 g/mol. This compound is known for its utility in various organic synthesis processes due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the reaction of brominated benzonitrile with fluorinating agents under controlled conditions. For instance, the reaction of 2-bromo-4-chlorobenzonitrile with a fluorinating agent like sodium fluoride in an organic solvent can yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes, where the reaction conditions are optimized for yield and purity. The use of catalysts and specific reaction temperatures are crucial to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of halogens, this compound can participate in nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Addition Reactions: The compound can also undergo addition reactions, particularly with nucleophiles, leading to the formation of new carbon-nitrogen or carbon-halogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium fluoride for fluorination, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and the presence of solvents to facilitate the process .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzonitriles, while addition reactions can produce complex organic molecules with multiple functional groups .
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzonitrile has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include halogen bonding and nucleophilic interactions, which facilitate the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluorobenzonitrile: Similar in structure but lacks the chlorine atom, affecting its reactivity and applications.
4-Bromo-2-fluorobenzonitrile: Another similar compound with different halogen positioning, leading to variations in its chemical behavior.
3-Bromo-6-chloro-2-fluorobenzonitrile: This compound has a different arrangement of halogens, which can influence its reactivity and use in synthesis.
Uniqueness
2-Bromo-4-chloro-6-fluorobenzonitrile is unique due to its specific arrangement of halogens, which provides distinct reactivity patterns and makes it valuable in targeted organic synthesis processes. Its ability to undergo multiple types of reactions and its utility in various fields of research highlight its versatility and importance .
Properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURQSGAZGLRMIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729422 | |
Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858414-22-9 | |
Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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